molecular formula C19H18FN3O6S B2906245 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide CAS No. 1421457-51-3

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide

Cat. No.: B2906245
CAS No.: 1421457-51-3
M. Wt: 435.43
InChI Key: PKMKXSVIBMFZIW-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-fluorophenol with a pyrimidine derivative under basic conditions to form the fluorophenoxy-pyrimidine intermediate. This intermediate is then reacted with 2,3,4-trimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while substitution of the fluorine atom could result in various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The fluorophenoxy and pyrimidine moieties may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: Shares the pyrimidine core but has different substituents.

    2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine structure with different functional groups.

Uniqueness

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide is unique due to the combination of its fluorophenoxy and trimethoxybenzenesulfonamide groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3,4-trimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O6S/c1-26-15-8-9-16(18(28-3)17(15)27-2)30(24,25)23-12-10-21-19(22-11-12)29-14-7-5-4-6-13(14)20/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKXSVIBMFZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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